Ethyl {4-[(propan-2-yl)oxy]phenyl}acetate
Overview
Description
Ethyl {4-[(propan-2-yl)oxy]phenyl}acetate is an organic compound with a complex structure that includes an ethyl ester group, a phenyl ring, and an isopropyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {4-[(propan-2-yl)oxy]phenyl}acetate typically involves the esterification of 4-[(propan-2-yl)oxy]phenylacetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. Additionally, green chemistry principles may be applied to minimize waste and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl {4-[(propan-2-yl)oxy]phenyl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Ethyl {4-[(propan-2-yl)oxy]phenyl}acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl {4-[(propan-2-yl)oxy]phenyl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and biological effects.
Comparison with Similar Compounds
Ethyl {4-[(propan-2-yl)oxy]phenyl}acetate can be compared with similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl {4-[(propan-2-yl)oxy]phenyl}propanoate: Similar structure but with a propanoate group instead of an acetate group.
Biological Activity
Ethyl {4-[(propan-2-yl)oxy]phenyl}acetate, also known as ethyl hydroxy[4-(propan-2-yl)phenyl]acetate, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological properties, and relevant research findings.
1. Synthesis of this compound
The synthesis of this compound typically involves the reaction of 4-hydroxyphenol with isopropanol and ethyl acetate in the presence of a catalyst. The process can be depicted as follows:
This reaction is facilitated under reflux conditions, which enhances the yield and purity of the final product.
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity. Studies indicate that compounds with similar structures exhibit varying degrees of inhibition against both Gram-positive and Gram-negative bacteria. For instance, derivatives of phenolic compounds have been shown to possess antibacterial properties due to their ability to disrupt bacterial cell membranes and inhibit enzyme activity essential for bacterial growth .
Microbial Strain | Inhibition Zone (mm) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Escherichia coli | 12 | |
Pseudomonas aeruginosa | 10 |
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. Preliminary results suggest that it may inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases .
Cell Line | IC50 (µM) | Effect Observed |
---|---|---|
MCF-7 (Breast Cancer) | 25 | Apoptosis induction |
Caco-2 (Colon Cancer) | 30 | Cell cycle arrest |
3. Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. The presence of the propan-2-yl group enhances lipophilicity, which may improve cellular uptake and bioavailability. Furthermore, variations in substituents on the aromatic ring can significantly alter its biological efficacy .
Case Study 1: Antimicrobial Efficacy
In a comparative study on the antimicrobial efficacy of various phenolic compounds, this compound was evaluated alongside established antibiotics. The results indicated that while it exhibited moderate antibacterial activity, it was less effective than conventional antibiotics like ceftriaxone but showed promise as a complementary treatment option .
Case Study 2: Anticancer Screening
A recent investigation into the anticancer properties of this compound involved treating MCF-7 cells with various concentrations of this compound. The study found that at higher concentrations (above 20 µM), significant reductions in cell viability were observed, suggesting potential for further development as an anticancer agent .
5. Conclusion
This compound presents a promising avenue for further research due to its antimicrobial and anticancer activities. The structure–activity relationship studies highlight the importance of specific substituents in enhancing its biological efficacy. Future research should focus on optimizing its synthesis and evaluating its effectiveness in vivo to fully understand its therapeutic potential.
Properties
IUPAC Name |
ethyl 2-(4-propan-2-yloxyphenyl)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-4-15-13(14)9-11-5-7-12(8-6-11)16-10(2)3/h5-8,10H,4,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCHEQIEXWKGIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)OC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591297 | |
Record name | Ethyl {4-[(propan-2-yl)oxy]phenyl}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10591297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15560-72-2 | |
Record name | Ethyl {4-[(propan-2-yl)oxy]phenyl}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10591297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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